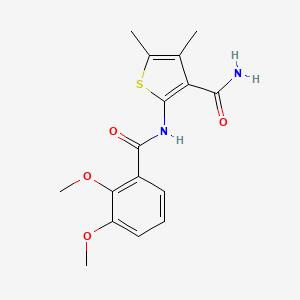

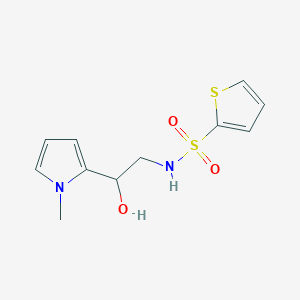

![molecular formula C19H21F3N4O B2552703 6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097895-80-0](/img/structure/B2552703.png)

6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex molecule that may be related to various pharmacological activities due to the presence of multiple functional groups and heterocyclic systems. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions, as seen in the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, which utilizes 4-piperidinones, 5-pyrazolones, and malononitrile . This method, including both chemical and electrochemical reactions, could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as the cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, reveals the importance of conformational preferences in the design of pharmacologically active molecules . The target compound's structure likely exhibits similar conformational considerations, which could influence its binding to biological targets.

Chemical Reactions Analysis

The reactivity of the target compound can be inferred from the chemical reactions of structurally similar molecules. For instance, the synthesis of 6-aryl-1-(3-chloropropanoyl)-4-[(E)-1-(2-furyl)methylidene)]-1,2,3,4-tetrahydro-3-pyridazinones involves the reaction of acid chloride with hydrazides . Such reactions highlight the potential for the target compound to undergo further chemical transformations, which could be useful in derivatization studies or in the development of prodrugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be speculated based on the properties of related compounds. For example, the topoisomerase II inhibitory activity of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and its derivatives suggest that the presence of a cyclopropyl group and a pyridinyl moiety, as seen in the target compound, may confer biological activity . The specific substituents and their positions on the heterocyclic rings are likely to affect the compound's solubility, stability, and ability to interact with biological targets.

Applications De Recherche Scientifique

Nucleophilic Ring-Opening Reactions

The study by Sathishkannan et al. (2017) explores nucleophilic ring-opening reactions of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with hydrazines, leading to the formation of dihydropyrazoles and cyclopropane-fused pyridazinones with complete regio- and diastereoselectivity. This process indicates the compound's potential in synthesizing novel chemical structures with unique properties Sathishkannan et al., 2017.

Improved Synthesis of Multidrug Resistance Modulators

Barnett et al. (2004) have developed an improved synthesis method for LY335979 trihydrochloride, a multidrug resistance modulator, starting from 1,1-difluorocyclopropyldibenzosuberanyl substrates. This research demonstrates the compound's relevance in enhancing the efficiency of drug synthesis processes Barnett et al., 2004.

Mammalian Topoisomerase II Inhibitory Activity

Wentland et al. (1993) reported on the inhibitory activity of a cyclopropyl-containing quinolinecarboxylic acid derivative on mammalian topoisomerase II, highlighting its potential therapeutic applications in cancer treatment through the modulation of DNA topology Wentland et al., 1993.

Cognitive Enhancing and Wake Promoting Activity

Hudkins et al. (2014) discovered a second-generation pyridazin-3-one H3R antagonist with potent cognitive enhancing and wake promoting activity, underscoring the compound's potential in treating cognitive disorders and sleep-related issues Hudkins et al., 2014.

Propriétés

IUPAC Name |

6-cyclopropyl-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O/c20-19(21,22)15-3-5-17(23-11-15)25-9-7-13(8-10-25)12-26-18(27)6-4-16(24-26)14-1-2-14/h3-6,11,13-14H,1-2,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRQJMRTQBAKRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

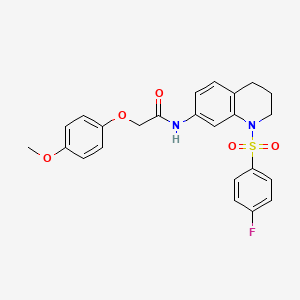

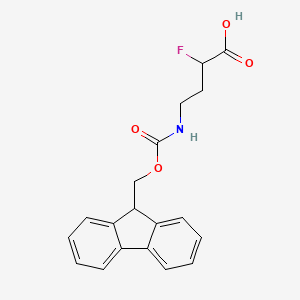

![2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552624.png)

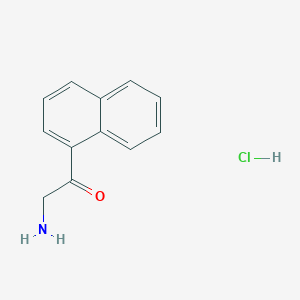

![1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone](/img/structure/B2552629.png)

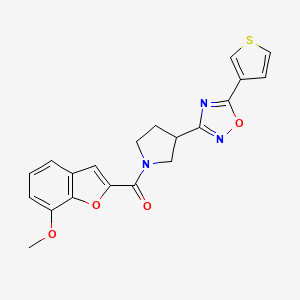

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide](/img/structure/B2552631.png)

![8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2552633.png)

![5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2552634.png)

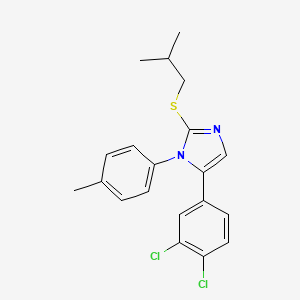

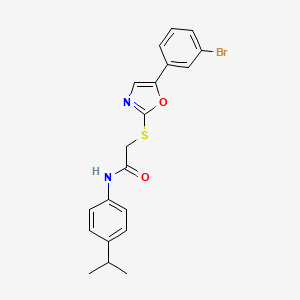

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B2552638.png)